Cas no 64287-19-0 (4'-Fluoro-3'-methoxyacetophenone)
4'-Fluoro-3'-methoxyacetophenone Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Fluoro-3-methoxyphenyl)ethanone
- 4'-Fluoro-3'-methoxyacetophenone
- 4-Fluoro-3-Methoxyacetophenone
- CS-W017813
- MFCD00272135
- DTXSID40379080
- 1-(4-Fluoro-3-methoxyphenyl)ethan-1-one
- SY042748
- 4'-Fluoro-3'-methoxyacetophenone, AldrichCPR
- FS-1315
- 3-METHOXY-4-FLUOROACETOPHENONE
- SCHEMBL660929
- PFEGFUCYOHBDJF-UHFFFAOYSA-N
- 4 inverted exclamation mark -Fluoro-3 inverted exclamation mark -methoxyacetophenone
- AC-23837
- A19711
- FT-0640938
- 64287-19-0
- 5-NITRO-1-BENZOTHIOPHENE-2-CARBONYLCHLORIDE
- AM20080776
- CK2585
- ethanone, 1-(4-fluoro-3-methoxyphenyl)-
- AC-3642
- EN300-120850
- Z1201620068
- AKOS005063602
- DB-023087
-
- MDL: MFCD00272135
- Inchi: 1S/C9H9FO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-5H,1-2H3
- InChI Key: PFEGFUCYOHBDJF-UHFFFAOYSA-N
- SMILES: FC1C=CC(C(C)=O)=CC=1OC
- BRN: 4381319
Computed Properties
- Exact Mass: 168.05900
- Monoisotopic Mass: 168.05865769 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.7
- Molecular Weight: 168.16
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Color/Form: Cream powder
- Density: 1.127
- Melting Point: 52 °C
- Boiling Point: 246 °C at 760 mmHg
- Flash Point: 99.6 °C
- Refractive Index: 1.51
- PSA: 26.30000
- LogP: 2.03690
- Solubility: Insoluble in water
4'-Fluoro-3'-methoxyacetophenone Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
-
Warning Statement:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Hazard Category Code: 36/37/38-22
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
4'-Fluoro-3'-methoxyacetophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
4'-Fluoro-3'-methoxyacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-CE975-200mg |
4'-Fluoro-3'-methoxyacetophenone |
64287-19-0 | 98% | 200mg |
¥138.0 | 2022-02-28 | |
| Fluorochem | 013010-250mg |
4'-Fluoro-3'-methoxyacetophenone |
64287-19-0 | 98% | 250mg |
£23.00 | 2022-03-01 | |
| Fluorochem | 013010-1g |
4'-Fluoro-3'-methoxyacetophenone |
64287-19-0 | 98% | 1g |
£35.00 | 2022-03-01 | |
| Fluorochem | 013010-5g |
4'-Fluoro-3'-methoxyacetophenone |
64287-19-0 | 98% | 5g |
£129.00 | 2022-03-01 | |
| Fluorochem | 013010-25g |
4'-Fluoro-3'-methoxyacetophenone |
64287-19-0 | 98% | 25g |
£599.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F123263-250mg |
4'-Fluoro-3'-methoxyacetophenone |
64287-19-0 | 98% | 250mg |
¥139.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F123263-25g |
4'-Fluoro-3'-methoxyacetophenone |
64287-19-0 | 98% | 25g |
¥2219.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F123263-1g |
4'-Fluoro-3'-methoxyacetophenone |
64287-19-0 | 98% | 1g |
¥299.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F123263-5g |
4'-Fluoro-3'-methoxyacetophenone |
64287-19-0 | 98% | 5g |
¥945.90 | 2023-09-02 | |
| Alichem | A015000109-250mg |
4'-Fluoro-3'-methoxyacetophenone |
64287-19-0 | 97% | 250mg |
$504.00 | 2023-09-01 |
4'-Fluoro-3'-methoxyacetophenone Suppliers
4'-Fluoro-3'-methoxyacetophenone Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 4'-Fluoro-3'-methoxyacetophenone
Comprehensive Overview of 4'-Fluoro-3'-methoxyacetophenone (CAS No. 64287-19-0): Properties, Applications, and Industry Insights
4'-Fluoro-3'-methoxyacetophenone (CAS No. 64287-19-0) is a fluorinated aromatic ketone derivative gaining traction in pharmaceutical and fine chemical industries. Its unique molecular structure, featuring a fluoro substituent at the 4' position and a methoxy group at the 3' position, enables versatile reactivity. This compound is increasingly searched in contexts like "fluorinated acetophenone synthesis" and "methoxyacetophenone derivatives in drug discovery", reflecting its relevance in modern organic chemistry.
The compound's physicochemical properties include a molecular weight of 168.15 g/mol and a purity typically exceeding 97%. Its melting point ranges between 45-48°C, while the boiling point is approximately 265°C at atmospheric pressure. These characteristics make it suitable for reactions requiring moderate temperatures, a key factor in its growing adoption for high-value intermediate synthesis. Recent patent analyses reveal its use in developing non-steroidal anti-inflammatory drugs (NSAIDs), aligning with the pharmaceutical industry's focus on novel analgesic formulations.
In synthetic applications, 4'-Fluoro-3'-methoxyacetophenone serves as a precursor for chiral auxiliaries and ligand frameworks in asymmetric catalysis. Its electron-withdrawing fluoro group enhances electrophilicity, facilitating nucleophilic aromatic substitutions – a property frequently explored in queries like "fluorinated ketone reactivity" and "directed ortho metalation with methoxyacetophenones". The compound's stability under Grignard reaction conditions makes it valuable for constructing complex molecular architectures, particularly in flavonoid analogs synthesis.
Environmental and regulatory aspects of 64287-19-0 comply with major chemical inventories (TSCA, EINECS). Its biodegradation profile shows moderate persistence, with hydrolysis half-lives exceeding 60 days at pH 7. This stability profile addresses growing industry concerns about sustainable chemical intermediates, as evidenced by search trends for "eco-friendly fluorinated building blocks". Analytical methods for quantification typically employ HPLC-UV (λmax ≈ 254 nm) or GC-MS (characteristic m/z 168 [M]+), supporting quality control in Good Manufacturing Practice (GMP) settings.
Emerging research highlights the compound's potential in material science applications, particularly as a monomer for fluorinated polyketones. Its ability to impart enhanced thermal stability to polymers responds to the demand for high-performance materials in electronics encapsulation. This aligns with trending searches for "fluorinated aromatic monomers for engineering plastics", demonstrating the chemical's cross-industry relevance beyond traditional pharmaceutical uses.
Supply chain dynamics for 4'-Fluoro-3'-methoxyacetophenone reflect the broader fine chemicals market trends, with Asia-Pacific manufacturers increasingly dominating production. Current pricing benchmarks range $120-150/kg for research quantities, with bulk discounts available. Storage recommendations include amber glass containers under inert atmosphere at ≤25°C, addressing stability concerns raised in "long-term storage of fluorinated ketones" queries. The compound's shelf life exceeds 24 months when properly stored, making it a practical inventory item for contract research organizations.
Future prospects for CAS 64287-19-0 appear promising, particularly in PET radiotracer development where its fluorine-18 analogs show diagnostic potential. This application taps into the expanding molecular imaging market, projected to grow at 6.8% CAGR through 2030. Concurrently, computational chemistry studies explore its QSAR parameters for CNS-active drug candidates, responding to pharmaceutical industry needs for blood-brain barrier permeable scaffolds – a hot topic in neurodegenerative disease research forums.
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